(R,R)-Empagliflozin Impurity refers to specific impurities associated with the pharmaceutical compound empagliflozin, which is a selective sodium-glucose cotransporter-2 inhibitor used primarily in the treatment of type 2 diabetes mellitus. Impurities in pharmaceuticals can arise from various stages of synthesis and can affect the efficacy and safety of the final product. Understanding these impurities is crucial for quality control in pharmaceutical manufacturing.
Empagliflozin is synthesized through complex chemical processes, and during these processes, various impurities can form. The identification and characterization of these impurities are essential for ensuring the quality and safety of the drug. Studies have highlighted the presence of several organic impurities during the synthesis of empagliflozin, including (4-[(5-bromo-2-chlorophenyl)methyl]phenol) and ((3S)-3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran) .
The impurities associated with empagliflozin can be classified based on their chemical structure and origin during the synthesis process. They typically include:
The synthesis of empagliflozin involves several key steps, often utilizing various reagents and solvents. A notable method includes reacting specific intermediates with (R)-tetrahydrofuran-3-yl-4-methylbenzenesulfonate in the presence of a base .
Empagliflozin's molecular structure is characterized by its chiral centers, which are critical for its biological activity. The compound's systematic name is (2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol. The molecular formula is CHClO .
The molecular weight of empagliflozin is approximately 450.91 g/mol. The structural formula includes multiple functional groups such as hydroxyl groups and ether linkages, which are vital for its pharmacological activity.
During the synthesis of empagliflozin, several key reactions occur:
The reactions often require precise control over temperature and pH to minimize the formation of unwanted impurities.
Empagliflozin functions by inhibiting sodium-glucose cotransporter 2 (SGLT2), which plays a significant role in glucose reabsorption in the kidneys. By blocking this transporter, empagliflozin promotes glucose excretion through urine, thereby lowering blood glucose levels.
Clinical studies have demonstrated that empagliflozin effectively reduces HbA1c levels in patients with type 2 diabetes while also providing cardiovascular benefits .
Relevant analyses indicate that impurities can affect these properties significantly, necessitating rigorous quality control measures during production .
Empagliflozin is a potent, selective sodium-glucose cotransporter-2 (SGLT-2) inhibitor that revolutionized type 2 diabetes management. It exerts its therapeutic effect by binding to SGLT-2 proteins in the proximal renal tubules, reducing renal glucose reabsorption by up to 90%. This inhibition promotes urinary glucose excretion (UGE) of approximately 64–78 grams/day, resulting in significant plasma glucose reduction without insulin dependence [1] [4]. Unlike older diabetes medications, empagliflozin’s mechanism provides additional benefits including blood pressure reduction, weight loss, and demonstrated cardiovascular risk reduction. The EMPA-REG OUTCOME trial established its efficacy in reducing cardiovascular mortality by 38% in patients with type 2 diabetes and established cardiovascular disease [1]. Empagliflozin exhibits exceptional SGLT-2 specificity (>2,500-fold selectivity over SGLT-1), making it the most specific clinically used SGLT-2 inhibitor [4].
Table 1: Comparative Selectivity Profile of SGLT-2 Inhibitors
Compound | SGLT-2 IC₅₀ (nM) | SGLT-1/SGLT-2 Selectivity Ratio |
---|---|---|
Empagliflozin | 3.1 | >2,500 |
Dapagliflozin | 1.2 | 1,200 |
Canagliflozin | 2.7 | 415 |
Impurity profiling constitutes a critical pillar of pharmaceutical quality assurance, particularly for chiral molecules like empagliflozin. Impurities—even at trace levels (<0.1%)—can alter drug efficacy, stability, and safety through unpredictable pharmacological interactions or toxicological effects [5]. Regulatory agencies including the FDA and EMA mandate strict identification and quantification of all impurities exceeding threshold limits (typically >0.10% for daily doses ≤2g/day). For empagliflozin, key impurities like 1-Methoxy Empagliflozin and 1-Hydroxy-Empagliflozin require specialized reference standards to ensure accurate HPLC and LC-MS/MS detection during batch release testing [5]. Failure to adequately control impurities can trigger regulatory rejection, product recalls, and compromised patient outcomes, highlighting the non-negotiable requirement for comprehensive impurity characterization.
Table 2: Regulatory Thresholds for Impurities in New Drug Products (ICH Q3B)
Maximum Daily Dose | Identification Threshold | Qualification Threshold |
---|---|---|
≤2 grams/day | 0.10% or 1.0 mg (lower) | 0.15% or 1.0 mg (lower) |
>2 grams/day | 0.05% | 0.10% |
Empagliflozin impurities are systematically classified into two categories based on origin:
Byproducts: Condensation products (e.g., IMPF) and deglucosylation derivatives (e.g., IMPG) [6]
Degradation Products: Form under storage conditions due to environmental factors:
The (R,R)-Empagliflozin impurity specifically originates as a process-related stereochemical byproduct during asymmetric synthesis. Its formation is thermodynamically favored under certain catalytic conditions, necessitating precise control of reaction parameters to minimize its generation.
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 33227-10-0